molecular formula C24H24N4O2 B14975874 N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide

Cat. No.: B14975874
M. Wt: 400.5 g/mol
InChI Key: FXCKPJVGFJZTPB-UHFFFAOYSA-N
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Description

This compound features a benzotriazole core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a methyl group. The benzamide moiety at position 5 is further substituted with a 4-isopropyl group. The benzotriazole system is known for UV absorption and metabolic stability, while the isopropyl group may enhance lipophilicity .

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C24H24N4O2/c1-15(2)17-5-7-18(8-6-17)24(29)25-21-14-23-22(13-16(21)3)26-28(27-23)19-9-11-20(30-4)12-10-19/h5-15H,1-4H3,(H,25,29)

InChI Key

FXCKPJVGFJZTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. One common method involves the reaction of 4-methoxyaniline with methyl 2-bromo-3-oxobutanoate to form an intermediate, which is then cyclized to produce the benzotriazole ring. The final step involves the coupling of the benzotriazole derivative with 4-(propan-2-yl)benzoyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The propan-2-ylbenzamide moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Benzotriazole vs. Triazole Derivatives

  • Benzotriazole Core: The fused benzene ring in the target compound distinguishes it from simpler 1,2,4-triazoles (e.g., compounds 7–9 in ). Benzotriazoles exhibit enhanced π-conjugation, leading to improved UV stability and electronic properties compared to non-fused triazoles .
  • Substituent Effects: The 4-methoxyphenyl group on the benzotriazole contrasts with halogenated (Cl, Br) or sulfonyl-substituted triazoles (e.g., compounds 7–9).

Benzamide Moieties

  • Isopropyl Substitution: The 4-isopropyl group on the benzamide differs from compounds with smaller alkyl chains (e.g., methyl or ethyl in ) or polar groups (e.g., cyanomethoxy in compound 13). Isopropyl groups enhance steric bulk, which may influence binding affinity in biological targets or crystallization behavior .
  • Comparison with Thiazole Derivatives: Thiazole-containing benzamides (e.g., compound 74 in ) lack the benzotriazole system but share amide linkages.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • The absence of C=O stretches in triazole tautomers (e.g., compounds 7–9 at 1663–1682 cm⁻¹) contrasts with the target compound’s benzamide C=O stretch (~1680 cm⁻¹) .
  • The benzotriazole’s N-H stretches (3150–3319 cm⁻¹) would overlap with amide N-H vibrations, necessitating deconvolution .

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: The isopropyl group’s methyl doublet (δ ~1.2–1.4 ppm) and methine septet (δ ~2.8–3.2 ppm) are diagnostic. The 4-methoxyphenyl group’s aromatic protons (δ ~6.8–7.2 ppm) would differ from electron-withdrawing substituents (e.g., sulfonyl groups in ) .
  • 13C NMR : The benzotriazole carbons (δ ~145–160 ppm) and amide carbonyl (δ ~165–170 ppm) are key markers .

Physicochemical Properties

Property Target Compound Triazole Analog (e.g., ) Thiazole Analog (e.g., )
LogP High (isopropyl + methoxy) Moderate (sulfonyl groups) Variable (depends on substituents)
Solubility Low in water Higher due to polar sulfonyl groups Moderate (thiazole polarity)
Metabolic Stability High (benzotriazole core) Moderate (triazole susceptibility) Low (thiazole oxidation potential)

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